4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester
Description
4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. Its structure features a bromo (Br), chloro (Cl), and methyl (CH₃) substituent on the phenyl ring, which influence its electronic and steric properties. The pinacol ester group enhances stability and solubility, making it suitable for catalytic reactions under mild conditions .
Properties
IUPAC Name |
2-(4-bromo-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXLDISIKNCZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 4-Bromo-3-chloro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester primarily undergoes:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the boronic ester group under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions to facilitate the coupling process.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester is predominantly utilized in Suzuki-Miyaura coupling reactions , which are fundamental in the synthesis of biaryl compounds. These reactions allow the formation of carbon-carbon bonds between aryl halides and boronic esters, facilitating the construction of complex organic molecules.
Reaction Scheme :
This reaction is crucial for creating pharmaceutical intermediates and various functional materials.
Medicinal Chemistry
In medicinal chemistry, this boronic ester serves as a building block for synthesizing potential therapeutic agents. Its unique substitution pattern enhances its reactivity and selectivity in coupling reactions, enabling the development of drugs with improved efficacy against diseases such as cancer.
Material Science
The compound is also employed in the development of advanced materials, including organic light-emitting diodes (OLEDs) and polymers with specific electronic properties. Its ability to form stable complexes with other materials makes it valuable for creating innovative electronic devices.
Biological Studies
While primarily a synthetic intermediate, 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester may exhibit biological activity due to its interactions with biological targets. Boron-containing compounds are known for their potential as enzyme inhibitors, particularly through reversible covalent bonding with serine and cysteine residues in proteins.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester in synthesizing novel anticancer agents through Suzuki-Miyaura coupling with various aryl halides. The resulting compounds exhibited significant cytotoxic activity against cancer cell lines, showcasing the compound's potential in drug development .
Case Study 2: Development of OLED Materials
In material science research, this boronic ester was utilized to synthesize new organic semiconductors for OLED applications. The synthesized materials displayed enhanced luminescent properties and stability under operational conditions, indicating their suitability for commercial applications .
Mechanism of Action
The mechanism of action for 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in the coupling reaction .
Comparison with Similar Compounds
Structural and Electronic Effects
The position and nature of substituents significantly impact reactivity and applications:
Key Observations :
Comparison :
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura coupling : establishes that electron-deficient boronic esters (e.g., nitro- or chloro-substituted) require higher catalyst loads or elevated temperatures for biaryl formation .
- H₂O₂ reactivity: shows that 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ via hydrolysis, with UV-vis spectral shifts (λmax 405 nm) indicating boronate-to-phenol conversion . This suggests halogenated analogs may exhibit similar oxidative instability.
Stability and Handling
- Storage : Boronic esters with halogen substituents (e.g., Cl, Br) are typically stored at 2–8°C in inert atmospheres to prevent hydrolysis .
- Hazards: While specific SDS data for the target compound is lacking, analogs like 4-(Boc-Amino)-2-methylphenylboronic acid pinacol ester () recommend avoiding skin/eye contact and static discharge .
Biological Activity
4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester is an organic compound with the molecular formula C13H17BBrClO2. It belongs to the class of boronic esters, which are significant in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound features a unique substitution pattern that enhances its reactivity and stability in various chemical transformations.
Chemical Structure and Properties
The structure of 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester includes:
- Bromine at the para position
- Chlorine at the meta position
- Methyl group at the ortho position relative to the boronic acid moiety
This specific arrangement contributes to its potential utility in synthesizing complex organic molecules.
While 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester is primarily used as a synthetic intermediate, its biological activity can be inferred from the behavior of boronic acids and their derivatives. These compounds can interact with biological targets through reversible covalent bonding, particularly with serine and cysteine residues in proteins. This characteristic positions them as valuable inhibitors in various enzymatic processes.
Applications in Medicinal Chemistry
Although direct biological effects of 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester are not extensively documented, boron-containing compounds have shown promise in medicinal chemistry. The compound's ability to form reversible covalent bonds suggests potential therapeutic applications, particularly as enzyme inhibitors.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromophenylboronic acid pinacol ester | C13H17BBrO2 | Lacks chlorine and methyl substituents |
| 3-Bromomethylphenylboronic acid pinacol ester | C13H17BBrO2 | Different substitution pattern |
| 4-Aminophenylboronic acid pinacol ester | C13H17BNO2 | Contains an amino group instead of halogens |
The unique substitution pattern of 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester imparts distinct reactivity compared to other boronic esters, enabling selective transformations that may not be possible with simpler or differently substituted boronic acids.
Case Studies and Research Findings
Research indicates that compounds similar to 4-Bromo-3-chloro-2-methylphenylboronic acid pinacol ester have been explored for their biological activities:
- Enzyme Inhibition Studies : Boron-containing compounds have been investigated for their ability to inhibit various enzymes by targeting serine and cysteine residues, leading to potential applications in drug development.
- Antiviral Activity : Some studies have focused on optimizing selective inhibitors for viral targets, demonstrating that structural modifications can enhance biological activity in specific assays .
- Synthetic Methodologies : Various synthetic routes have been developed to create derivatives of boronic acids, including those involving transesterification and borylation processes that yield high purity and yield .
Q & A
Q. What are the optimal methods for synthesizing 4-bromo-3-chloro-2-methylphenylboronic acid pinacol ester?
The synthesis typically involves halogenation and Suzuki-Miyaura coupling precursors. For structurally similar compounds (e.g., 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester), halogenated aryl intermediates are reacted with pinacol borane under palladium catalysis . Key considerations include:
- Protection of the boronic acid moiety : Pinacol ester groups enhance stability and solubility, critical for handling hygroscopic intermediates .
- Purification : Column chromatography with silica gel and low-temperature storage (0–6°C) are recommended to prevent ester hydrolysis .
Q. How should this compound be stored and handled to ensure stability?
Q. What are its primary applications in organic synthesis?
This boronic ester is pivotal in Suzuki-Miyaura cross-coupling for C–C bond formation, enabling synthesis of biaryl structures in pharmaceuticals and materials science. For example:
- Coupling with aryl halides (e.g., 4-nitrophenylboronic acid pinacol ester) under Pd catalysis yields complex aromatic systems .
- Reaction kinetics studies (UV-Vis monitoring at 405 nm) reveal H₂O₂-mediated oxidative deboronation pathways, critical for optimizing yields .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence its reactivity in cross-coupling?
The bromo , chloro , and methyl groups create steric hindrance and electron-withdrawing effects, altering reaction kinetics. Comparative studies on similar compounds (e.g., 2-chloro-5-fluoro-3-methylphenylboronic ester) show:
- Steric effects : Bulky substituents reduce coupling efficiency, requiring higher catalyst loadings or elevated temperatures .
- Electronic effects : Electron-withdrawing groups (Cl, Br) enhance oxidative addition rates in Pd-mediated reactions .
Q. What strategies improve chemoselectivity in iterative cross-coupling reactions?
- Speciation control : Adjusting solvent polarity (e.g., THF vs. DMF) modulates boronic ester equilibria, enabling selective coupling with multi-halogenated substrates .
- Borinic ester intermediates : Treating pinacol esters with nBuLi and TFAA generates reactive intermediates for high E-selectivity in allylborations .
Q. How can reaction kinetics be quantitatively analyzed for boronic ester transformations?
- UV-Vis spectroscopy : Monitor absorbance changes (e.g., λmax 290 nm to 405 nm) to track H₂O₂-induced deboronation .
- <sup>11</sup>B NMR : Probe borinic ester formation and ligand exchange dynamics in real time .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
